N-cyclopentyl-1-(3-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
“N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide” is a type of indoline-5-sulfonamide . Indoline-5-sulfonamides are known to inhibit the activity of carbonic anhydrase (CA) isoforms CA IX and CA XII, which are overexpressed in the extracellular tumor environment . These compounds are effective inhibitors of most families of CAs .
Synthesis Analysis
Indoline-5-sulfonamide analogs were designed and synthesized using a method called scaffold-hopping . The 1-acylated indoline-5-sulfonamides demonstrated inhibitory activity against tumor-associated CA IX and XII . The synthesis of indole derivatives, including sulfonamide-based indole analogs, has been reviewed extensively .Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide are the carbonic anhydrase (CA, EC 4.2.1.1) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH balance within cells and are often overexpressed in cancer cells .
Mode of Action
N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide acts as an inhibitor of CA IX and CA XII . It binds to these enzymes, reducing their activity and thereby disrupting the pH regulation within the cell . This disruption can lead to a buildup of protons and acidosis in the extracellular tumor environment .
Biochemical Pathways
The inhibition of CA IX and CA XII affects the biochemical pathways related to pH regulation and cellular metabolism . By disrupting these pathways, the compound can induce a state of acidosis in the tumor environment, which can inhibit tumor growth and proliferation .
Pharmacokinetics
Its inhibitory activity against ca ix and ca xii suggests that it may have good bioavailability and be able to effectively reach its targets within the body .
Result of Action
The result of the compound’s action is a suppression of tumor growth. In particular, it has been shown to exhibit hypoxic selectivity, suppressing the growth of MCF7 cells . It also causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells .
Action Environment
The action of N-cyclopentyl-1-(3-fluorobenzoyl)indoline-5-sulfonamide is influenced by the hypoxic conditions often found in tumor environments . Hypoxia can lead to the overexpression of CA IX and CA XII, making them more susceptible to inhibition by the compound . Furthermore, the compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein , suggesting that it may be effective in overcoming drug resistance in certain types of cancer.
Properties
IUPAC Name |
N-cyclopentyl-1-(3-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-5-3-4-15(12-16)20(24)23-11-10-14-13-18(8-9-19(14)23)27(25,26)22-17-6-1-2-7-17/h3-5,8-9,12-13,17,22H,1-2,6-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQNGEQEMLCQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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